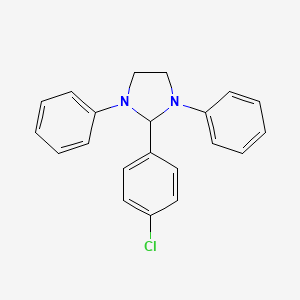
2-(4-chlorophenyl)-1,3-diphenylimidazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-1,3-diphenylimidazolidine is a heterocyclic organic compound that belongs to the imidazolidine family This compound is characterized by its unique structure, which includes a five-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-1,3-diphenylimidazolidine typically involves the reaction of aziridine with imine under copper-catalyzed conditions. This reaction provides a diverse range of 2-substituted imidazolidines with high compatibility with various functional groups . Another method involves the reaction of amino acids with phenylglycine, phenyl isocyanate, and phenyl isothiocyanate to yield imidazolidinic derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorophenyl)-1,3-diphenylimidazolidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-1,3-diphenylimidazolidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-1,3-diphenylimidazolidine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2-(4-chlorophenyl)-1,3-diphenylimidazolidine can be compared with other similar compounds, such as:
Eigenschaften
CAS-Nummer |
73941-38-5 |
|---|---|
Molekularformel |
C21H19ClN2 |
Molekulargewicht |
334.8 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-1,3-diphenylimidazolidine |
InChI |
InChI=1S/C21H19ClN2/c22-18-13-11-17(12-14-18)21-23(19-7-3-1-4-8-19)15-16-24(21)20-9-5-2-6-10-20/h1-14,21H,15-16H2 |
InChI-Schlüssel |
ARBRUEQIJSLLKN-UHFFFAOYSA-N |
SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Kanonische SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Key on ui other cas no. |
73941-38-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















